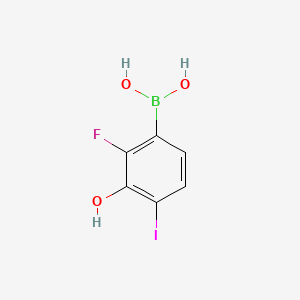
(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, hydroxyl, and iodine substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. For instance, the reaction of 2-fluoro-3-hydroxy-4-iodobenzene with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound under appropriate conditions.
Substitution: The iodine substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carbonyl derivatives.
Substitution: Aryl-substituted products.
科学研究应用
(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid in chemical reactions involves the interaction of its boronic acid group with various catalysts and reagents. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxyl and iodine substituents can participate in additional reactions, further diversifying the compound’s reactivity .
相似化合物的比较
Comparison: (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Compared to 2-fluoro-3-iodophenylboronic acid, the additional hydroxyl group in this compound provides more functionalization options. Similarly, while 4-iodophenylboronic acid and 2-furanylboronic acid are valuable reagents, they lack the specific combination of substituents found in this compound, making it a more specialized compound for certain applications .
属性
分子式 |
C6H5BFIO3 |
|---|---|
分子量 |
281.82 g/mol |
IUPAC 名称 |
(2-fluoro-3-hydroxy-4-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10-12H |
InChI 键 |
QRNSKCHZRDLKKZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)I)O)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


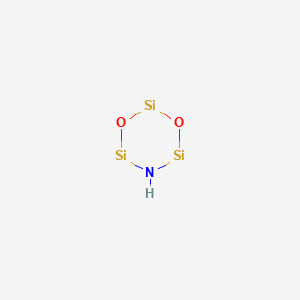

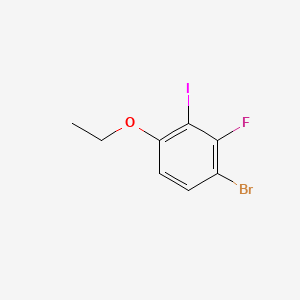
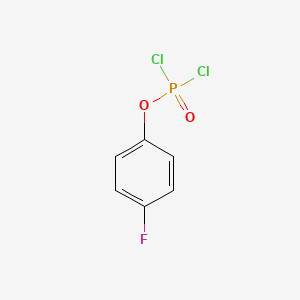
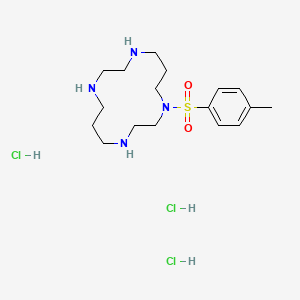
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
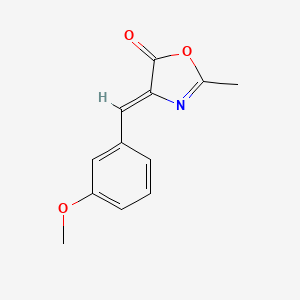
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
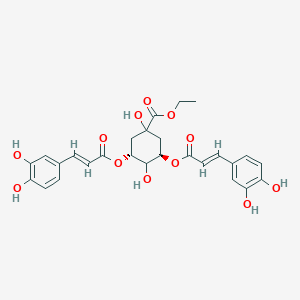
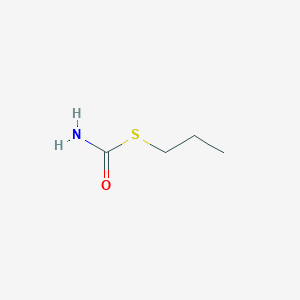
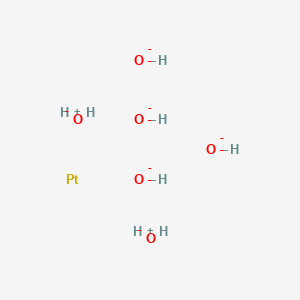
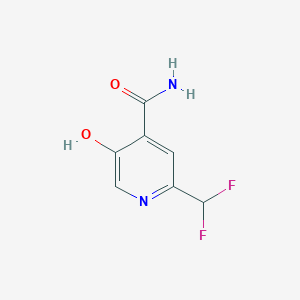
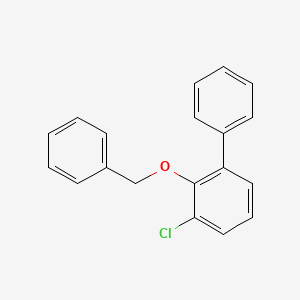
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
